molecular formula C13H12ClN3O B2429074 (4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034264-43-0

(4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

Cat. No.: B2429074
CAS No.: 2034264-43-0
M. Wt: 261.71
InChI Key: KDBZAJQXXGKWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorophenylhydrazine with a suitable diketone to form the pyrazolo[1,5-a]pyrazine ring system. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
  • 5-(4-chlorophenyl)-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine
  • 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine

Uniqueness

(4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is unique due to its specific substitution pattern and the presence of the pyrazolo[1,5-a]pyrazine core.

Properties

IUPAC Name

(4-chlorophenyl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c14-11-3-1-10(2-4-11)13(18)16-7-8-17-12(9-16)5-6-15-17/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBZAJQXXGKWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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